molecular formula C9H12N4O2 B2715463 Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate CAS No. 2383681-75-0

Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate

Cat. No. B2715463
CAS RN: 2383681-75-0
M. Wt: 208.221
InChI Key: NEEUVDNCYMKYJX-UHFFFAOYSA-N
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Description

“Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate” is a complex organic compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of similar compounds involves the use of azides in the formation of various heterocyclic compounds . For instance, the synthesis of α(1–2)mannobiosides, which are biologically active compounds, has been achieved using a common strategy based on benzoyls as the permanent protecting groups and an acetyl as the orthogonal protecting group at the C2 position of the glycosyl acceptor .


Chemical Reactions Analysis

Azides are known to participate in a variety of chemical reactions. They can be used in the synthesis of various heterocycles from the corresponding organic azides by one-pot domino reaction . They can also participate in nucleophilic addition, such as Aza-Michael addition, and cycloaddition reactions, such as [3+2] cycloaddition .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

The reactivity of azides, such as in Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate, with alkynes in the presence of copper(I) catalysis is foundational for creating 1H-[1,2,3]-triazoles, a process known as the click chemistry reaction. This reaction is highly valued for its efficiency and versatility in synthesizing diverse organic compounds, including peptidotriazoles on solid phases, which are significant in developing peptide-based drugs and biomolecules (Tornøe, Christensen, & Meldal, 2002). Such methodologies underscore the importance of azide-containing compounds in medicinal chemistry and material science.

Asymmetric Synthesis and Catalysis

Azides are also employed in asymmetric synthesis, where they serve as precursors for generating chiral centers, crucial for the production of enantiomerically pure compounds. For example, densely substituted L-proline esters, which can be synthesized from azomethine ylides and nitroalkenes, act as catalysts for asymmetric Michael additions. This illustrates the role of azide-functionalized intermediates in producing compounds with significant stereochemical control, vital for pharmaceutical applications (Ruiz-Olalla, Retamosa, & Cossío, 2015).

Material Science and Coordination Chemistry

In material science, azide groups participate in forming coordination polymers with unique magnetic properties. These polymers, constructed from azide along with other bridging ligands, exhibit behaviors like ferromagnetic coupling and single-chain magnetism, which are of interest for developing new magnetic materials (Li, Zhang, Wang, Song, & Gao, 2011). Such research highlights the utility of azide-containing molecules in exploring and developing advanced functional materials with potential applications in data storage and sensing technologies.

properties

IUPAC Name

methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-7-8(9(14)15-2)3-5-13(7)6-4-11-12-10/h3,5H,4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEUVDNCYMKYJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN1CCN=[N+]=[N-])C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-(2-azidoethyl)-2-methylpyrrole-3-carboxylate

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